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Sorbic Acid 6,6,6-d3

Cat. No.: B1163833
M. Wt: 115.15
Attention: For research use only. Not for human or veterinary use.
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Description

Sorbic Acid 6,6,6-d3 is a deuterated analog of sorbic acid (E200), a widely used food preservative effective against molds, yeasts, and fungi . This compound, with a molecular formula of C₆H₅D₃O₂ and a molecular weight of 115.15 g/mol , features three deuterium atoms at the 6-position, making it an invaluable internal standard for precise gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) quantification of sorbic acid in complex matrices . As a stable isotope-labeled tracer, this compound provides critical insights into the antimicrobial mechanism of weak organic acid preservatives. Research indicates that the undissociated acid diffuses across the plasma membrane and dissociates in the cytosol, leading to intracellular acidification and disruption of the proton motive force . Sorbic acid is a more potent uncoupler than similar acids like acetic acid, and its lipophilic nature allows for greater membrane permeability . This acidification can decrease glucose flux and impede ATP synthesis, effectively inhibiting microbial growth . Studies utilizing this deuterated compound can elucidate microbial resistance mechanisms, such as efflux pump activity or metabolic detoxification pathways . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₆H₅D₃O₂

Molecular Weight

115.15

Synonyms

Sorbic Acid-d3;  (2E,4E)-2,4-Hexadienoic Acid-d3;  (E,E)-1,3-Pentadiene-1-carboxylic Acid-d3;  (E,E)-2,4-Hexadienoic Acid-d3;  2E,4E-Hexadienoic Acid-d3;  E 200-d3;  NSC 35405-d3;  NSC 49103-d3;  NSC 50268-d3;  Panosorb-d3;  SO 215-d3;  Sorbinic Acid-d3;  Sorbis

Origin of Product

United States

Synthesis and Comprehensive Isotopic Characterization of Sorbic Acid 6,6,6 D3

Methodologies for Site-Specific Deuteration of Sorbic Acid Precursors

The synthesis of Sorbic Acid 6,6,6-d3 necessitates the precise introduction of deuterium (B1214612) atoms at the terminal methyl group (C-6) of the sorbic acid backbone or its precursors. Several strategies can be employed to achieve this site-specific deuteration.

Hydrogen/deuterium (H/D) exchange reactions represent a direct approach to deuteration. These reactions, often catalyzed by transition metal complexes, can facilitate the exchange of protons for deuterons from a deuterium source like heavy water (D₂O) or deuterated solvents. academie-sciences.frrsc.org For a precursor to sorbic acid, this would involve targeting the methyl group for selective exchange.

For instance, iridium pincer complexes have demonstrated high activity in hydrogen isotope exchange (HIE) catalysis, capable of deuterating a variety of substrates using sources such as C₆D₆ or D₂O. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to achieve selective deuteration at sterically accessible sites, such as the terminal methyl group of a suitable precursor. rsc.org Research has shown that for some substrates like n-heptane, terminal methyl groups can be deuterated to a high degree (e.g., 58-63%) while internal methylene (B1212753) positions show lower levels of deuterium incorporation. rsc.org This selectivity is crucial for producing this compound with high isotopic purity at the desired position.

The general mechanism for such catalytic H/D exchange often involves the activation of C-H bonds by the metal center, followed by exchange with a deuterium source and subsequent reductive elimination to yield the deuterated product. academie-sciences.fr

Table 1: Examples of Catalytic Systems for H/D Exchange

Catalyst Type Deuterium Source Substrate Type Key Findings Reference
Iridium PCP pincer complexes C₆D₆, D₂O Arenes, Alkanes High levels of deuteration, with selectivity for sterically accessible sites. rsc.org
Rhodium complexes Deuterated solvents Olefins Deuterium incorporation into olefinic sites. acs.org
Ruthenium nanoparticles D₂O Phosphines Selectivity influenced by the ligand shell of the nanoparticle catalyst. acs.org

An alternative to H/D exchange is reductive deuteration, where a functional group is reduced using a deuterium-delivering reagent. For the synthesis of this compound, a precursor containing a reducible functional group at the C-6 position could be employed. For example, a carboxylic acid derivative could be reduced to a dideuterated alcohol. mdpi.com

Catalytic transfer deuteration is an emerging technique that avoids the use of flammable D₂ gas. marquette.edumarquette.edu These methods use readily available deuterium donors. marquette.edu For instance, copper-catalyzed transfer deuteration has been successfully applied to aryl alkynes using deuterium sources like dimethoxy(methyl)silane-d1 and 2-propanol-OD. marquette.edu While not directly applied to sorbic acid precursors in the cited literature, this methodology could be adapted. A suitable sorbic acid precursor could be synthesized and then subjected to a reductive deuteration step to install the three deuterium atoms at the terminal position.

For example, a precursor with an acyl chloride functionality could be reduced to an α,α-dideuterio alcohol using reagents like samarium(II) iodide (SmI₂) and D₂O. mdpi.com This approach offers high functional group tolerance and excellent levels of deuterium incorporation. mdpi.com To achieve a trideuterated methyl group, a precursor with a suitable leaving group on a carbon that will become the methyl group could be reduced with a powerful deuteride (B1239839) source.

Achieving the desired this compound requires high chemo- and regioselectivity to ensure deuterium is incorporated only at the C-6 methyl group without affecting the double bonds or the carboxylic acid functionality.

Transition metal catalysis plays a pivotal role in directing the deuteration to specific sites. marquette.edudoi.orgnih.gov The choice of catalyst, ligands, and reaction conditions can overcome the low reactivity of certain C-H bonds and steer the reaction towards the desired isotopologue. doi.orgnih.gov For example, chromium-bound arenes have been shown to undergo chemo- and regioselective 1,2-reduction, and this principle can be extended to regiodivergent deuteration by using sequences of deuterated and non-deuterated reagents. doi.orgnih.gov

Copper-catalyzed transfer hydrodeuteration of aryl alkenes has demonstrated high regioselectivity, with deuterium being incorporated primarily at the benzylic position, leaving other positions, like methyl groups, largely untouched. marquette.edu This high degree of control is essential when synthesizing complex deuterated molecules and preventing the formation of a mixture of isotopic species that are difficult to separate. nih.gov

Reductive Deuteration Pathways for Sorbic Acid Derivatives

Isolation and Purification Strategies for this compound

Following the synthesis, the crude product will likely contain unreacted starting materials, non-deuterated sorbic acid, and potentially other isotopologues. Therefore, rigorous purification is necessary to isolate this compound with high isotopic and chemical purity.

Chromatography is a powerful technique for separating isotopologues, which are molecules that differ only in their isotopic composition. sci-hub.seiaea.org Due to the small differences in physical properties between deuterated and non-deuterated compounds, highly efficient chromatographic systems are often required. iaea.org

Gas Chromatography (GC): GC has been successfully employed for the separation of deuterated compounds from their protiated counterparts. sci-hub.se The choice of the stationary phase is critical, with polar phases often showing a normal isotope effect (heavier isotopologue elutes later) and non-polar phases exhibiting an inverse isotope effect. sci-hub.se For separating olefins substituted with deuterium, gas chromatography using silver-olefin complexing has proven effective. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile tool for the separation of isotopologues. researchgate.net Reversed-phase HPLC, in particular, has been shown to resolve fully deuterated compounds from their non-deuterated analogs. tandfonline.com In reversed-phase systems, the deuterated compound often elutes earlier than its protio analog. tandfonline.com The separation of various carboxylic acids, including sorbic acid, has been achieved using HPLC, often in conjunction with mass spectrometry for detection and quantification. mdpi.comresearchgate.net For the purification of sorbic acid derivatives, silica (B1680970) gel column chromatography is also a common method. mdpi.com

The isotopic purity of the final product can be accurately determined using techniques like isotope dilution mass spectrometry (ID-MS) coupled with LC/MS/MS or high-resolution mass spectrometry (HRMS). researchgate.netnih.gov

Table 2: Chromatographic Techniques for Isotopic Separation

Technique Principle Application Example Key Factor Reference
Gas Chromatography (GC) Differential partitioning between a mobile gas phase and a stationary liquid or solid phase. Separation of deuterated hydrocarbons. Stationary phase polarity. sci-hub.secdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase. Separation of deuterated carotenoids and carboxylic acids. Reversed-phase columns (e.g., C18). researchgate.nettandfonline.commdpi.com
Isotope Dilution Mass Spectrometry (ID-MS) Quantification using an isotopically labeled internal standard. Accurate determination of sorbic acid in samples. Use of a custom-synthesized isotopic analogue. researchgate.net

Crystallization is a fundamental technique for the purification of solid compounds like sorbic acid. google.com Recrystallization from a suitable solvent, such as water or an aqueous alcohol solution, can effectively remove impurities. google.com The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which leads to the formation of crystals of the pure compound, leaving impurities behind in the mother liquor. google.comayeorganization.com

For sorbic acid, the conditions of crystallization, including solvent composition, temperature, and the presence of additives, can influence the properties of the resulting crystals. google.com Following crystallization, the purified this compound would be collected by filtration, washed, and dried. google.com

In some cases, a preliminary purification step, such as treatment with activated carbon, may be used to decolorize the crude product before crystallization. google.comgoogle.com

Chromatographic Separations for Isotopic Purity

Verification of Deuterium Incorporation and Isotopic Purity

Following synthesis, a rigorous analytical workflow is essential to confirm the successful and specific incorporation of deuterium and to determine the isotopic purity of the final compound. This is achieved through a combination of mass spectrometry and spectroscopic techniques.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular weight of the synthesized compound and quantifying its isotopic enrichment. The nominal mass of natural sorbic acid (C₆H₈O₂) is 112 g/mol , whereas the target compound, this compound (C₆H₅D₃O₂), has a nominal mass of 115 g/mol . cymitquimica.com

HRMS analysis, often coupled with liquid chromatography (LC-MS), provides precise mass-to-charge (m/z) ratio data. almacgroup.com For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z value approximately three mass units higher than that of unlabeled sorbic acid. By analyzing the relative intensities of the ion clusters corresponding to the unlabeled (M), partially labeled (M+1, M+2), and fully labeled (M+3) species, the isotopic purity and deuterium incorporation can be accurately calculated. spectroscopyonline.com The natural isotopic abundance of elements like ¹³C is accounted for in these calculations to ensure an accurate determination of enrichment. almacgroup.com

Table 1: Expected High-Resolution Mass Spectrometry Data

This table illustrates the theoretical m/z values for the protonated molecular ions of unlabeled sorbic acid and its 6,6,6-d3 isotopologue.

Compound Molecular Formula Exact Mass (Da) Expected [M+H]⁺ (m/z)
Sorbic Acid C₆H₈O₂ 112.0524 113.0597

Nuclear Magnetic Resonance (NMR) Spectroscopic Confirmation of Deuterium Localization

While mass spectrometry confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify its precise location within the molecule.

Deuterium (²H) NMR provides direct evidence of the presence and location of the deuterium label. Since deuterium has a nuclear spin (I=1), it is NMR active. ut.ee A ²H NMR spectrum of this compound would exhibit a single resonance peak in the aliphatic region. The chemical shift of this signal would correspond directly to the chemical shift of the methyl protons in an unlabeled sorbic acid sample, providing unambiguous confirmation that deuteration occurred at the C6 position.

Proton (¹H) NMR spectroscopy is a powerful and routine method for confirming the site of deuteration through the disappearance of a specific signal. tcichemicals.com In the ¹H NMR spectrum of standard sorbic acid, the protons of the C6 methyl group typically appear as a doublet around 1.8-1.9 ppm. For this compound, this signal would be absent or its intensity dramatically reduced to a level consistent with any isotopic impurity. The other proton signals—those of the vinylic protons (C2-H, C3-H, C4-H, C5-H) and the carboxylic acid proton (COOH)—would remain, confirming that deuteration was specific to the terminal methyl group.

Table 2: Comparative ¹H NMR Chemical Shifts (δ) in CDCl₃

This table shows the expected ¹H NMR signals for sorbic acid and the changes observed upon deuteration at the C6 position. Chemical shifts are approximate and can vary with solvent and concentration. sigmaaldrich.compaulussegroup.com

Proton Position Sorbic Acid (δ, ppm) This compound (δ, ppm) Multiplicity Notes
1-COOH ~12.0 ~12.0 broad singlet No change expected
2-H ~5.8 ~5.8 doublet No change expected
3-H ~7.3 ~7.3 doublet of doublets No change expected
4-H ~6.2 ~6.2 multiplet No change expected
5-H ~6.0 ~6.0 multiplet No change expected

Carbon-13 (¹³C) NMR spectroscopy offers further confirmation of deuterium localization through two key effects: spin-spin coupling and isotopic shifts. The carbon atom directly bonded to deuterium (C6) will experience coupling to the spin-1 deuterium nucleus. oregonstate.edu This results in the C6 signal, which is a quartet in the proton-coupled spectrum of unlabeled sorbic acid (due to the three attached protons), appearing as a 1:1:1 triplet in the spectrum of the deuterated compound (due to the C-D coupling). washington.edu Furthermore, the substitution of hydrogen with the heavier deuterium isotope typically causes a small upfield shift (isotopic shift) in the resonance of the attached carbon (C6) and sometimes adjacent carbons (C5).

Table 3: Comparative ¹³C NMR Chemical Shifts (δ) and Expected Splitting

This table highlights the expected changes in the ¹³C NMR spectrum due to deuteration at the C6 position. oregonstate.educhemicalbook.com

Carbon Position Sorbic Acid (δ, ppm) This compound (δ, ppm) Expected Multiplicity (Proton Decoupled) Notes
1-COOH ~172 ~172 Singlet No significant change
2-C ~118 ~118 Singlet No significant change
3-C ~145 ~145 Singlet No significant change
4-C ~129 ~129 Singlet No significant change
5-C ~140 ~140 Singlet Minor upfield isotopic shift possible
Proton (1H) NMR Spectral Analysis and Signal Disappearance

Vibrational Spectroscopy (Infrared, Raman) for Isotopic Shift Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, detects the vibrational modes of a molecule. The substitution of a lighter atom (¹H) with a heavier isotope (²H) results in a predictable decrease in the frequency of the corresponding vibrational modes. researchgate.net

For this compound, the most significant changes in the vibrational spectra will be observed for the modes involving the terminal methyl group. The characteristic C-H stretching vibrations of a methyl group, typically found in the 2850–3000 cm⁻¹ region of the IR and Raman spectra, will be absent. americanpharmaceuticalreview.com They are replaced by C-D stretching vibrations, which appear at a significantly lower frequency, generally in the 2100–2250 cm⁻¹ range. Similarly, the C-H bending and rocking modes of the methyl group will also shift to lower wavenumbers. This isotopic shift provides clear and complementary evidence for the successful deuteration of the target methyl group. e-bookshelf.de

Table 4: Comparison of Characteristic Vibrational Frequencies (cm⁻¹) for -CH₃ and -CD₃ Groups

This table presents the general frequency ranges for methyl group vibrations and their expected shifts upon deuteration.

Vibrational Mode -CH₃ Group (cm⁻¹) -CD₃ Group (cm⁻¹) Spectroscopic Technique
Symmetric/Asymmetric Stretching 2850 - 3000 2100 - 2250 IR, Raman
Symmetric/Asymmetric Bending 1350 - 1470 ~950 - 1050 IR, Raman

Advanced Analytical Applications of Sorbic Acid 6,6,6 D3

Development of Quantitative Analytical Methods Using Sorbic Acid 6,6,6-d3 as an Internal Standard

The development of robust quantitative methods is paramount for accurately determining sorbic acid levels in products like beverages and food items. This compound is the internal standard of choice for these analyses due to its chemical similarity to the analyte, sorbic acid, and its distinct mass, which allows for clear differentiation in mass spectrometry.

Isotope Dilution Mass Spectrometry (ID-MS) Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides a high degree of accuracy and precision. fda.gov It involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured using a mass spectrometer. This approach effectively mitigates errors arising from sample matrix effects and variations in extraction efficiency. fda.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of sorbic acid. In a typical LC-MS/MS method, an isotope analogue of sorbic acid is used for accurate determination. researchgate.net The mass spectrometer is often operated in the negative ion mode, utilizing selected reaction monitoring (SRM) to enhance selectivity and sensitivity. researchgate.netnih.gov

For the analysis of sorbic acid and its deuterated internal standard, specific precursor-to-product ion transitions are monitored. For instance, a transition of m/z 111 → 67 for sorbic acid and m/z 113 → 68 for its isotope analogue has been reported. researchgate.net Chromatographic separation is commonly achieved using a C18 reversed-phase column with a mobile phase consisting of a buffer, such as ammonium (B1175870) acetate, and an organic solvent like methanol. researchgate.netresearchgate.net The use of an internal standard like sorbic acid-d3 has been shown to be more effective than external standardization, leading to lower measurement uncertainty. nih.gov

Table 1: Example of LC-MS/MS Parameters for Sorbic Acid Analysis

Parameter Setting
Chromatography
Column C18 reversed-phase
Mobile Phase 50 mM Ammonium Acetate (pH 4.5) and Methanol (55:45 v/v) researchgate.net
Flow Rate 0.8 mL/min researchgate.net
Mass Spectrometry
Ionization Mode Negative Electrospray Ionization (ESI) researchgate.netnih.gov
Monitoring Mode Selected Reaction Monitoring (SRM) researchgate.netnih.gov
Sorbic Acid Transition m/z 111 → 67 researchgate.net

This table presents a compilation of typical parameters and does not represent a single, specific study.

Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for the quantification of sorbic acid, often requiring derivatization of the analyte and internal standard to increase their volatility. A common approach involves converting the carboxylic acids to their trimethylsilyl (B98337) esters. scribd.com

In GC-MS analysis, specific ions are monitored to quantify sorbic acid and its internal standard. For sorbic acid, characteristic ions at m/z 39, 41, 67, 97, and 112 may be used. researchgate.net The internal standard, this compound, would exhibit a corresponding shift in the mass-to-charge ratio of its fragments containing the deuterium (B1214612) labels. The use of an internal standard is crucial for correcting variations during the extraction and derivatization steps. scribd.com Headspace GC-MS methods have also been developed for the simultaneous determination of sorbic acid and other preservatives, where derivatization to methyl esters is necessary for measurement. nih.gov

Table 2: Example of GC-MS Parameters for Sorbic Acid Analysis

Parameter Setting
Chromatography
Column Fused-silica capillary column (e.g., FFAP) oiv.intoiv.int
Carrier Gas Nitrogen oiv.int
Temperature Program Initial temperature 40°C, ramped to 240°C researchgate.net
Mass Spectrometry
Ionization Mode Electron Ionization (EI)
Monitoring Mode Selected Ion Monitoring (SIM) researchgate.net

This table presents a compilation of typical parameters and does not represent a single, specific study.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Calibration Curve Generation and Method Validation Parameters

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. This involves establishing key performance characteristics, including linearity, sensitivity, limits of detection and quantification, precision (repeatability and reproducibility), and accuracy.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are typically generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte. A high correlation coefficient (r²), typically greater than 0.99, indicates good linearity. researchgate.netresearchgate.net

The sensitivity of a method is its ability to discriminate between small differences in analyte concentration. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ugm.ac.id For LC-MS/MS methods, LODs for sorbic acid can be as low as 24.41 mg/kg. nih.gov In some highly sensitive methods, detection limits can reach the femtomole level. nih.gov For HPLC-UV methods, LOD and LOQ for sorbic acid have been reported as 0.51 mg/L and 1.0 mg/L, respectively. ugm.ac.id

Table 3: Representative Method Validation Parameters for Sorbic Acid Analysis

Parameter Typical Value/Range Reference
Linearity (r²) > 0.99 researchgate.netresearchgate.net
LOD (LC-MS/MS) 24.41 mg/kg nih.gov
LOQ (HPLC-UV) 1.0 mg/L ugm.ac.id

This table provides examples of validation parameters from various studies and is not a comprehensive list.

Repeatability refers to the precision of a method under the same operating conditions over a short interval of time (intra-day precision), while reproducibility assesses the precision between different laboratories or on different days (inter-day precision). processinstruments.cn These are typically expressed as the relative standard deviation (RSD) of a series of measurements. For sorbic acid analysis, RSD values below 5% are generally considered acceptable. nih.gov Studies have shown that ID-LC/MS methods can achieve RSDs of less than 3.8% for both repeatability and reproducibility. researchgate.net

Accuracy is the closeness of the analytical result to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. processinstruments.cn High recovery rates, typically between 95% and 110%, indicate good accuracy. researchgate.netnih.gov For example, a study on the determination of sorbic acid in cheese samples reported recovery values of 97.5% and 98.1% at different spiking levels. nih.gov

Table 4: Example of Precision and Accuracy Data for Sorbic Acid Analysis

Parameter Spiked Concentration Mean Recovery (%) RSD (%) Reference
Accuracy 5 mg/kg 97.5 0.314 nih.gov
10 mg/kg 98.1 0.210 nih.gov
Repeatability (Intra-day) 5 µg/mL 98.8 0.314 nih.gov
10 µg/mL 99.1 0.210 nih.gov
Reproducibility (Inter-day) 5 µg/mL 97.5 0.512 nih.gov
10 µg/mL 98.2 0.410 nih.gov

| Repeatability & Reproducibility (ID-LC/MS) | Not specified | Not applicable | < 3.8 | researchgate.net |

This table is a compilation of data from a study on sorbic acid in cheese and an ID-LC/MS study to illustrate typical performance characteristics.

Linearity, Sensitivity, and Limit of Detection/Quantification

Application in Complex Matrix Analysis for Sorbic Acid Detection and Quantification

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably isotope dilution mass spectrometry (ID-MS) coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC). clearsynth.comresearchgate.netscispace.com When a known quantity of this compound is added to a sample at the beginning of the preparation process, it experiences the same physical and chemical changes as the native sorbic acid during extraction, purification, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final mass spectrometric analysis, any losses or variations during sample workup are nullified, leading to highly accurate and reliable quantification. clearsynth.comresearchgate.net

The accurate determination of sorbic acid levels in food is crucial for ensuring compliance with regulatory limits. researchgate.netnih.gov this compound is ideally suited for this purpose, overcoming the challenges posed by the diverse and complex matrices of food products.

Research has demonstrated the effectiveness of using isotopically labeled standards for the analysis of preservatives in a variety of foodstuffs. For instance, isotope dilution LC-MS/MS methods have been developed for the precise measurement of sorbic acid in products like tea drinks, cheese, and wine. researchgate.netnih.govoiv.int In these methods, the deuterated standard co-elutes with the natural sorbic acid, but is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. researchgate.net This allows for unambiguous identification and quantification, free from interference from other food components.

Studies have shown that such methods yield excellent reliability and reproducibility, with relative standard deviations (RSD) often below 4%. researchgate.net The use of a stable isotope-labeled internal standard like this compound is a cornerstone of developing high-precision analytical procedures for food safety and quality control. scispace.com

Food MatrixAnalytical TechniquePurpose of this compoundResearch Findings & Citations
Tea Drinks Isotope Dilution LC-MS/MSInternal standard for accurate quantification.Enables precise determination, achieving low relative standard deviations (<3.8%). researchgate.net
Cheese High-Performance Liquid Chromatography (HPLC)Internal standard for method validation and recovery studies.Methodologies show high recovery rates (e.g., 97.5-98.1%) when spiked with known amounts. nih.gov
Wine High-Performance Liquid Chromatography (HPLC)Internal standard for calibration and quantification to meet regulatory limits.Essential for robust, validated methods used in inter-laboratory proficiency tests. oiv.intoiv.int
Processed Foods (General) Quantitative Proton Nuclear Magnetic Resonance (qHNMR)While not directly used in qHNMR, it serves as a benchmark standard for cross-validating methods against gold-standard ID-MS techniques.Alternative methods like qHNMR are validated against established techniques that rely on internal standards for accuracy. nih.gov
Curry Paste Isotope Dilution GC-MSInternal standard to ensure accuracy and precision in a complex, spicy matrix.Method demonstrated high reliability with precision under 0.6% RSD and recoveries of 98.5–100.4%. scispace.com

The application of this compound extends to environmental science, where it can be used to detect and quantify sorbic acid in environmental samples such as water. thegoodscentscompany.com Sorbic acid can enter waterways through discharge from food processing plants or runoff. While generally considered to have low environmental toxicity, monitoring its presence is part of broader environmental quality assessment. nih.gov

In this context, this compound is used as an internal standard in methods like headspace liquid-phase microextraction coupled with GC-MS to analyze its presence in soft drinks and environmental water samples. thegoodscentscompany.com The high sensitivity and specificity afforded by the isotope dilution technique are critical for detecting the typically low concentrations of such contaminants in environmental matrices. This ensures that analytical results are accurate, compensating for potential matrix interference from organic matter or dissolved salts present in the water.

In toxicological and metabolic research, understanding the fate of compounds like sorbic acid within biological systems is essential. Studies have investigated the effects of sorbic acid on various cell lines and animal models. researchgate.netnih.govfptt.ru For instance, research has explored its impact on hepatic lipid metabolism in mice and its biocompatibility with Caco-2 cells, a model of the human intestinal epithelium. researchgate.netnih.govnih.gov

In these studies, accurately quantifying sorbic acid in biological matrices such as plasma, urine, or cell lysates is a significant analytical challenge. nih.gov this compound is the ideal internal standard for these applications. By using an isotope dilution LC-MS/MS method, researchers can precisely measure the concentration of the administered sorbic acid, distinguishing it from endogenous compounds and correcting for any loss during the complex extraction procedures required for biological samples. This accuracy is vital for establishing correct correlations between the administered dose and the observed biological effect. nih.gov

Sample TypeStudy ModelAnalytical GoalRole of this compound
Cell Lysates In Vitro (e.g., Caco-2 cells)Assess biocompatibility and cellular uptake. researchgate.netnih.govEnables precise quantification of the compound within the cells, correcting for matrix effects from cellular components.
Liver Tissue Ex Vivo (e.g., Mouse models)Investigate effects on hepatic lipid metabolism. nih.govProvides accurate measurement of sorbic acid accumulation in tissue, ensuring reliable data for mechanistic studies.
Urine In Vivo (e.g., Human or animal studies)Monitor excretion and metabolic fate. nih.govActs as a robust internal standard to correct for variability in sample volume and matrix composition, crucial for biomarker studies.

Environmental Sample Analysis and Contaminant Tracing

Reference Standard Development and Inter-Laboratory Calibration Studies

Beyond its use as an internal standard in individual analyses, this compound plays a crucial role in the broader context of analytical quality assurance. It is synthesized as a high-purity material suitable for use as a Certified Reference Material (CRM). sigmaaldrich.comaccustandard.com

CRMs are fundamental for:

Method Validation: New analytical methods for sorbic acid are validated to ensure they are accurate and fit for purpose. This compound can be used in the gold-standard isotope dilution mass spectrometry method, against which other, more routine methods (like standard HPLC-UV) are compared. nih.govmeasurlabs.com

Instrument Calibration: It serves as a precise point of reference for calibrating analytical instruments, particularly mass spectrometers. clearsynth.com

Inter-Laboratory Studies: To ensure that different laboratories produce comparable and accurate results, they participate in proficiency testing or inter-laboratory comparison studies. scispace.comoiv.int In these studies, a homogenous material is sent to all participating labs for analysis. The reference value for this material is often determined by a high-level metrology institute using a definitive method like ID-MS with a labeled standard such as this compound. scispace.comnih.gov This process helps to identify and reduce measurement bias between labs, promoting global harmonization of analytical results. For example, participation in programs organized by bodies like the Asia Pacific Metrology Programme (APMP) relies on such high-accuracy methods to establish reliable reference values. scispace.com

By providing a stable, reliable, and traceable reference, this compound underpins the entire framework of accurate sorbic acid analysis, from routine quality control in a factory to international regulatory and research studies.

Mechanistic Investigations Utilizing Deuterium Isotope Effects with Sorbic Acid 6,6,6 D3

Isotopic Perturbations of Chemical Equilibria and Solvation Effects

The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) at the C6 methyl group of sorbic acid, creating Sorbic Acid 6,6,6-d3, does not directly involve the acidic proton of the carboxyl group. However, such isotopic labeling can still be instrumental in probing subtle aspects of chemical equilibria and solvation, particularly when used in conjunction with studies in deuterated solvents. The primary influence of the 6,6,6-d3 substitution is expected to be through secondary isotope effects, which, although smaller than primary effects, can provide valuable mechanistic insights.

Deuterium Isotope Effects on Acid-Base Equilibria (pKa)

The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental equilibrium property. The introduction of deuterium can perturb this equilibrium. When considering the pKa of an acid in water (H₂O) versus heavy water (D₂O), a significant solvent isotope effect is observed.

Organic acids are generally weaker in D₂O than in H₂O, meaning their pKa is higher in D₂O. nih.govnih.gov This difference, denoted as ΔpKa = pKa(D₂O) - pKa(H₂O), is typically positive and for many oxygen-containing acids, it is around +0.5. nih.govnih.gov For sorbic acid, which has a pKa of approximately 4.76 in water, a similar increase would be anticipated in a D₂O medium. wikipedia.org

The primary reasons for this observed change in acidity are twofold:

Isotope Exchange Effect : This relates to the isotopic substitution of the acidic proton itself for a deuteron (B1233211) when the acid is dissolved in D₂O. The zero-point energy (ZPE) of the O-D bond in the deuterated acid is lower than that of the O-H bond in the parent acid. This makes the O-D bond stronger and harder to break, thus reducing the acidity (increasing the pKa). nih.govresearchgate.net

While the 6,6,6-d3 substitution in this compound is remote from the acidic proton, it can exert a minor secondary isotope effect on the pKa. This effect would be primarily transmitted electronically through the carbon framework, potentially causing a very small, often negligible, change in the acid's intrinsic pKa in a given solvent. The major observable isotope effect on pKa for this compound would arise from the change in solvent from H₂O to D₂O.

Table 1: Representative Deuterium Isotope Effects on the pKa of Carboxylic Acids

This table illustrates the typical effect of changing the solvent from H₂O to D₂O on the pKa of various carboxylic acids. While specific data for this compound is not available in the provided search results, the values shown provide a clear indication of the expected trend.

AcidpKa in H₂OpKa in D₂OΔpKa (pKa(D₂O) - pKa(H₂O))
Acetic Acid4.765.290.53
Benzoic Acid4.204.700.50
Chloroacetic Acid2.873.300.43
Sorbic Acid (Expected)4.76 wikipedia.org~5.3~0.5-0.6

Note: The values for sorbic acid are estimations based on the general trends observed for other carboxylic acids. nih.govnih.govnist.gov

Computational studies using density functional theory (DFT) and polarizable continuum solvation models have been employed to calculate ΔpKa values, showing reasonable agreement with experimental results. tru.ca These theoretical models confirm that the dominant factors are the differences in zero-point energies and solvation effects. nih.govtru.ca

Solvent Isotope Effects in Reaction Media

Solvent Isotope Effects (SIEs) are observed when the solvent is changed from H₂O to D₂O. These effects can provide significant insight into reaction mechanisms, especially those involving proton transfer steps. nist.govchem-station.com Reactions can be faster or slower in D₂O compared to H₂O, with the ratio of the rate constants (kH₂O/kD₂O) indicating the nature of the solvent's involvement.

For reactions catalyzed by specific acid (H₃O⁺) or specific base (OH⁻), the change in the autoionization constant of water (Kw = 1.0 x 10⁻¹⁴) to that of heavy water (KD₂O ≈ 1.0 x 10⁻¹⁵) is a critical factor. nist.gov Since D₃O⁺ is a stronger acid than H₃O⁺ and OD⁻ is a stronger base than OH⁻, reactions involving a pre-equilibrium protonation of the substrate are often faster in D₂O, leading to an inverse solvent isotope effect (kH₂O/kD₂O < 1). nist.govchem-station.com

In the context of this compound, studying its reactions (e.g., esterification, or reactions at the double bonds) in H₂O versus D₂O could reveal details about the mechanism.

Proton Transfer in Rate-Determining Step : If a proton transfer from the solvent is part of the rate-determining step, a primary kinetic isotope effect would be expected, and the reaction would typically be slower in D₂O (kH₂O/kD₂O > 1).

Pre-Equilibrium Protonation : If the reaction involves a rapid, reversible protonation of the sorbic acid substrate before the rate-determining step, an inverse solvent isotope effect (kH₂O/kD₂O < 1) might be observed. This is because the substrate can compete more effectively for a deuteron from the more acidic D₃O⁺ than for a proton from H₃O⁺. nist.gov

The deuteration at the C6 methyl group in this compound would not be expected to cause a significant primary SIE. However, it serves as a stable isotopic label, allowing the parent molecule to be tracked through complex reaction mixtures, for instance, in metabolic studies or polymerization reactions, without the complication of H/D exchange at that position. The primary utility of the d3 label in this context is to act as a silent marker while the effects of the bulk solvent (H₂O vs. D₂O) on the reaction kinetics and equilibria are investigated.

Table 2: General Classification of Solvent Isotope Effects (kH₂O/kD₂O) and Mechanistic Implications

Value of kH₂O/kD₂OType of Isotope EffectGeneral Mechanistic Implication
> 1NormalCovalent bond to a solvent-derived hydrogen/deuterium atom is broken in the rate-determining step.
< 1InverseA pre-equilibrium proton/deuteron transfer from the solvent to the substrate occurs before the rate-determining step. nist.govchem-station.com
≈ 1No EffectThe solvent is not significantly involved in the rate-determining step in a way that differentiates between H and D.

These investigations, combining a specifically labeled substrate like this compound with isotopically different solvents, allow for a detailed dissection of reaction pathways and the roles of equilibrium and kinetic processes.

Metabolic Pathway Elucidation and Tracing with Sorbic Acid 6,6,6 D3 in Model Systems

Metabolic Fate Studies in In Vitro and Ex Vivo Biological Systems

In controlled laboratory settings, Sorbic Acid 6,6,6-d3 allows for detailed investigation of its biochemical conversions without the complexities of whole-organism physiology. These systems are crucial for identifying primary metabolites and the enzymes responsible for their formation.

Microorganisms, particularly molds and yeasts, are known to metabolize sorbic acid, often as a detoxification mechanism. wikipedia.org The use of this compound enables researchers to unequivocally track the fate of the carbon backbone during these microbial biotransformations.

A primary detoxification pathway in several fungal species, including Aspergillus niger and some Penicillium strains, is the decarboxylation of sorbic acid to produce trans-1,3-pentadiene. wikipedia.orgnih.gov This reaction is catalyzed by enzymes such as phenylacrylic acid decarboxylase (PadA1). nih.govfrontiersin.org When tracing this pathway with this compound, the resulting trans-1,3-pentadiene would retain the deuterated methyl group, allowing for precise quantification of this specific metabolic route versus other potential degradation pathways.

Another reported microbial transformation is the reduction to 4-hexenol. wikipedia.org Tracing this conversion with this compound would yield 4-hexenol-6,6,6-d3, confirming the direct conversion and allowing for flux analysis through this reductive pathway. In studies involving Lactobacillus delbrueckii, which can modulate various compounds in meat products, this compound could be used to track its specific degradation or interaction with other molecules. nih.gov

Table 1: Microbial Biotransformation Products Traceable with this compound

Microbial Species (Example)Transformation PathwayKey Enzyme (if known)Deuterated Product
Aspergillus nigerDecarboxylationPhenylacrylic acid decarboxylase (PadA1)trans-1,3-pentadiene-d3
Trichoderma, PenicilliumDecarboxylationNot specifiedtrans-1,3-pentadiene-d3
Mucor speciesReductionNot specified4-hexenol-6,6,6-d3

In isolated cellular systems, such as cultured mammalian hepatocytes, this compound can be used to probe its metabolism with high specificity. Sorbic acid is known to be metabolized in a manner similar to endogenous medium-chain fatty acids. inchem.org In vitro studies using rat liver homogenates have shown that sorbic acid is oxidized via β-oxidation, breaking it down into two-carbon acetyl-CoA fragments. inchem.org

By introducing this compound to cultured liver cells, researchers can trace the deuterated label through the β-oxidation spiral. The final thiolytic cleavage would yield deuterated acetyl-CoA (acetyl-CoA-d3) and unlabeled propionyl-CoA. This labeled acetyl-CoA can then be traced into various downstream pathways, such as the tricarboxylic acid (TCA) cycle or fatty acid synthesis, providing a quantitative measure of carbon flux from sorbic acid into central metabolism. Studies have shown that sorbic acid can deregulate hepatic fatty acid metabolism and impact lipid accumulation; using the deuterated tracer allows for a precise examination of its contribution to these effects. nih.govjfda-online.com

The metabolism of sorbic acid is fundamentally an enzymatic process. In mammalian systems, it is handled by the general fatty acid-metabolizing enzymes. inchem.org The initial step requires activation to its coenzyme A thioester, Sorbyl-CoA, by an acyl-CoA synthetase. This activated form is the substrate for the enzymes of the β-oxidation pathway.

Using this compound with purified enzymes or cell lysates allows for detailed kinetic analysis and pathway confirmation. For instance, the inhibition of sulfhydryl enzymes by sorbic acid has been reported. asm.org Isotopic labeling could help determine if this inhibition involves covalent modification by tracking the deuterated fragment's potential adduction to the enzyme.

Conjugation reactions, while less prominent for sorbic acid compared to other xenobiotics, could also be investigated. If sorbic acid or its metabolites were to be conjugated with molecules like glucuronic acid or glutathione, the presence of the d3-label in the resulting conjugate would provide definitive proof of the pathway's existence and allow for its quantification.

Investigation of Sorbic Acid Metabolism in Isolated Cellular Systems

Application in Deuterium (B1214612) Metabolic Imaging (DMI) Research

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance imaging (MRI) technique that non-invasively maps the metabolic activity of deuterated substrates in vivo. yale.edunih.gov By administering a 2H-labeled compound, DMI can visualize and quantify the spatial distribution of the substrate and its metabolic products in three dimensions, offering a powerful window into real-time metabolism. yale.edunih.gov

While compounds like [6,6-2H2]-glucose and [2H3]-acetate are commonly used in DMI, this compound presents a unique opportunity to probe fatty acid metabolism. yale.edunih.gov Following administration in a rodent model, DMI could be used to track the uptake and distribution of this compound in various organs, particularly the liver, where it is primarily metabolized. nih.govjfda-online.com

As the deuterated sorbic acid is converted into deuterated water (HDO) and incorporated into other metabolites like glutamate (B1630785) and glutamine via the TCA cycle, DMI can generate metabolic maps that reflect the rate of fatty acid oxidation. isotope.com Research has shown that sorbic acid influences hepatic lipid accumulation and deregulates pathways related to fatty acid metabolism and β-oxidation in mice. jfda-online.comresearchgate.net Using this compound as a tracer in DMI studies would allow for the non-invasive, spatial mapping of these metabolic perturbations in living animals, providing dynamic information that is complementary to endpoint tissue analysis.

Table 2: Potential In Vivo DMI Applications with this compound

Target OrganMetabolic ProcessKey Deuterated SignalsResearch Question Addressed
LiverFatty Acid β-oxidationSorbic Acid-d3, HDO, Glutamate/Glutamine-dHow does sorbic acid administration alter the rate and spatial distribution of hepatic fatty acid oxidation? jfda-online.comresearchgate.net
BrainEnergy MetabolismSorbic Acid-d3, HDO, Glutamate/Glutamine-dCan sorbic acid cross the blood-brain barrier and be utilized as an energy substrate by brain tissue?
Adipose TissueLipid Storage/TurnoverSorbic Acid-d3, Glycerol-d, Fatty Acids-dWhat is the rate of sorbic acid incorporation into triglyceride stores in adipose tissue?

The metabolism of this compound ultimately feeds into the central metabolic hubs of the cell. As previously noted, its β-oxidation produces acetyl-CoA. When this compound is used, the resulting acetyl-CoA carries the deuterium label. This labeled acetyl-CoA enters the TCA cycle, transferring the deuterium to intermediates like citrate (B86180), α-ketoglutarate, and eventually to glutamate and glutamine, which are often in equilibrium with TCA cycle pools.

The detection of these deuterated metabolites via 2H magnetic resonance spectroscopy (MRS) or DMI provides a direct measure of the flux from an exogenous fatty acid into the cell's central energy-producing pathway. isotope.comshimadzu.com This allows researchers to quantify how much of the metabolic activity in a given tissue is fueled by sorbic acid compared to other substrates like glucose. This is particularly relevant for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as the effects of dietary additives on liver metabolism. nih.gov

Investigation of Specific Metabolic Pathways (e.g., fatty acid metabolism, without clinical human data)

Research in model systems, such as C57BL/6 mice, has demonstrated that sorbic acid can significantly influence hepatic lipid metabolism. nih.govjfda-online.com Studies indicate that sorbic acid administration leads to an accumulation of hepatic lipids, particularly triglycerides and fatty acids. nih.govnih.gov It appears to achieve this by deregulating several key pathways: it decreases the expression of proteins involved in de novo fatty acid synthesis and very low-density lipoprotein (VLDL) secretion, while also downregulating pathways related to autophagy and β-oxidation. nih.govjfda-online.comnih.gov

To what degree is sorbic acid itself used as a substrate for β-oxidation?

Are fragments of the deuterated sorbic acid molecule incorporated into newly synthesized fatty acids or other lipids?

How does the presence of sorbic acid affect the flux of endogenous fatty acids through these pathways?

In microorganisms like Aspergillus niger, sorbic acid metabolism is linked to cinnamic acid conversion, involving enzymes such as cinnamic acid decarboxylase (CdcA) and the transcription factor SdrA. frontiersin.orgresearchgate.net Using this compound in fungal model systems could precisely map these degradation pathways and identify the resulting deuterated catabolites.

Analysis of Metabolite Distribution and Turnover Rates

Stable isotope tracing is not merely qualitative; it is a powerful quantitative tool. nih.gov By measuring the abundance of labeled and unlabeled metabolites over time, researchers can determine their distribution within tissues and calculate their rates of production and consumption (turnover). isotope.com

Quantitative Profiling of Deuterated Metabolites

Following the administration of this compound to a model system, tissue or cell samples can be analyzed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chempep.com These techniques can distinguish between the deuterated tracer and its downstream metabolites based on their unique mass-to-charge (m/z) ratios or spectral properties.

For example, if this compound (molecular weight approx. 115.15) cymitquimica.com undergoes one cycle of β-oxidation, it would theoretically yield a deuterated acetyl-CoA molecule. The quantitative analysis of the isotopic enrichment in the acetyl-CoA pool and subsequently in other metabolites, like citrate or newly synthesized fatty acids, provides a direct measure of the tracer's contribution to these pools. This allows for the creation of detailed profiles of metabolite distribution.

Table 1: Illustrative Example of Deuterated Metabolite Detection by Mass Spectrometry This table provides a hypothetical example of the expected mass shifts in key metabolites following the introduction of this compound into a fatty acid metabolism pathway. The detection of these deuterated (M+3) species would confirm the metabolic routing of the tracer.

MetaboliteUnlabeled (M+0) m/z (Hypothetical)Deuterated (M+3) m/z (Hypothetical)Pathway Implication
Sorbic Acid112.13115.15Tracer Input
Sorboyl-CoA863.21866.23Activation Step
Acetyl-CoA809.56812.58Product of β-oxidation
Palmitic Acid256.42259.44Incorporation into Fatty Acid Synthesis

Kinetic Modeling of Metabolic Flux

The quantitative data obtained from profiling deuterated metabolites serves as the essential input for kinetic modeling. nih.govplos.org Metabolic flux analysis is a computational method used to calculate the rates (fluxes) of reactions throughout a metabolic network. epfl.ch By tracking the rate at which the deuterium label from this compound appears in various downstream metabolites, a dynamic picture of the metabolic system can be constructed.

Kinetic models integrate the time-course concentration data of the isotopically labeled species to solve a series of differential equations that describe the metabolic network. nih.gov This approach can reveal how specific interventions or conditions, such as the presence of sorbic acid, alter the velocity of specific metabolic processes. For example, a model could quantify the decrease in the rate of the β-oxidation pathway or the VLDL secretion pathway, providing a more mechanistic understanding beyond simple changes in protein expression. nih.govnih.gov

Table 2: Simplified Hypothetical Output from a Kinetic Flux Model This table illustrates the type of comparative data a kinetic model could generate, showing how this compound tracing could be used to quantify changes in metabolic pathway rates in a liver cell model.

Metabolic PathwayFlux Rate (Control Group) (nmol/min/mg protein)Flux Rate (Sorbic Acid Group) (nmol/min/mg protein)% Change
Fatty Acid β-oxidation15.211.8-22.4%
De Novo Lipogenesis8.56.1-28.2%
Triglyceride Synthesis12.116.5+36.4%
VLDL-Triglyceride Secretion10.87.3-32.4%

This modeling provides a systems-level view of metabolic regulation, bridging the gap between molecular measurements and physiological outcomes. nih.gov

Advanced Spectroscopic Investigations and Theoretical Studies of Sorbic Acid 6,6,6 D3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Sorbic Acid

The substitution of protons with deuterons at the C6 methyl group of sorbic acid significantly alters its NMR spectroscopic signature. This allows for detailed investigations into the electronic environment, molecular motion, and through-bond or through-space interactions within the molecule.

Analysis of ²H NMR Spectra for Positional Information and Relaxation Properties

The presence of deuterium (B1214612) at a specific molecular position enables the direct observation of this nucleus via ²H NMR spectroscopy. Since the sample is typically dissolved in a standard protonated solvent for ²H NMR analysis, the resulting spectrum is dominated by the signal from the deuterated methyl group of Sorbic Acid 6,6,6-d3. Current time information in Bangalore, IN. The chemical shift of the deuterium signal is expected to be nearly identical to that of the corresponding protons in unlabeled sorbic acid, providing direct confirmation of the labeling position. Current time information in Bangalore, IN.

The primary value of ²H NMR in this context lies in the analysis of nuclear relaxation properties. The deuterium nucleus possesses a quadrupole moment, and its relaxation is dominated by the quadrupolar mechanism. This relaxation is highly sensitive to the rate and anisotropy of molecular tumbling in solution. By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the -CD₃ group, one can extract detailed information about the micro-viscosity experienced by this terminus of the molecule and the rotational correlation times. Such data provides a quantitative measure of the molecular mobility of the hydrocarbon tail of the sorbic acid molecule.

Insights from ¹H and ¹³C NMR Regarding Vicinal Isotopic Effects

The introduction of deuterium at the C6 position induces subtle but measurable changes in the chemical shifts of the neighboring protons and carbons, a phenomenon known as the vicinal isotope effect. In the ¹H NMR spectrum of this compound, the signal for the proton at C5 would be expected to show a small upfield or downfield shift compared to the unlabeled compound. This shift, denoted as ²ΔH(D), arises from the slightly different vibrational properties of the C-D bond compared to the C-H bond, which in turn affects the electronic shielding of the adjacent nucleus. The magnitude and sign (positive for downfield, negative for upfield) of this vicinal isotope effect can provide information about conformational preferences and through-bond electronic interactions.

Similarly, in the ¹³C NMR spectrum, the resonance for C5 will experience a vicinal isotope effect, and the C4 carbon will experience a smaller, long-range isotope effect. These effects are valuable for signal assignment in complex spectra and for probing the electronic structure of the conjugated system.

Nucleus Expected Isotope Effect Information Gained
¹H at C5Vicinal Isotope Shift (²ΔH(D))Conformational and electronic data
¹³C at C5Vicinal Isotope Shift (²ΔC(D))Signal assignment, electronic structure
¹³C at C4Long-Range Isotope ShiftElectronic perturbation through the conjugated system

Solid-State NMR Studies of Molecular Dynamics and Interactions

In the solid state, NMR spectra are broadened by anisotropic interactions such as dipolar coupling and chemical shift anisotropy. Deuterium labeling is a key strategy to overcome some of these challenges and to probe molecular dynamics. Solid-state ²H NMR of this compound can provide detailed information about the dynamics of the terminal methyl group. By analyzing the lineshape of the ²H NMR spectrum over a range of temperatures, it is possible to characterize the motional processes of the -CD₃ group, such as the rate and geometry of its rotation.

While specific studies on this compound are not prevalent in the literature, studies on unlabeled sorbic acid in environments like phospholipid membranes have utilized solid-state NMR to probe molecular interactions. For the deuterated analogue, ¹H MAS (Magic Angle Spinning) NMR would also be informative, as the deuterium substitution would simplify the proton spectrum, potentially allowing for better resolution of the signals from the olefinic protons and enabling a more precise study of intermolecular interactions, for instance, in a crystal lattice or when bound to other molecules.

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information on the mass-to-charge ratio of a molecule and its fragments. Deuterium labeling is an invaluable tool for elucidating fragmentation mechanisms.

Elucidation of Fragmentation Pathways with Deuterium Labeling

In the mass spectrum of unlabeled sorbic acid, fragmentation occurs through various pathways, including the loss of moieties such as a methyl group (CH₃), a water molecule (H₂O), or a carboxyl group (COOH). The presence of three deuterium atoms on the terminal methyl group in this compound serves as a clear marker to trace the fate of this specific part of the molecule during fragmentation.

For example, if a peak corresponding to the loss of a methyl radical is observed, analyzing the mass of the lost fragment will definitively show whether it is -CH₃ or -CD₃. In the case of this compound, the loss of a fragment with a mass of 18 amu (corresponding to -CD₃) instead of 15 amu (-CH₃) would confirm that the fragmentation involves the cleavage of the C5-C6 bond. Any fragmentation pathway that retains the terminal methyl group will result in fragment ions that are three mass units heavier than their counterparts in the spectrum of unlabeled sorbic acid. This allows for the unambiguous mapping of the molecular skeleton within the observed fragments.

Neutral Loss Unlabeled Sorbic Acid (m/z change) This compound (m/z change) Inferred Fragmentation Pathway
Methyl Radical-15-18Cleavage of the C5-C6 bond
Water-18-18Loss from the carboxylic acid group
Carboxyl Radical-45-45Loss of the -COOH group

Isotope Effects on Ionization and Fragmentation Efficiencies

The difference in zero-point energy between a C-H and a C-D bond can lead to a kinetic isotope effect (KIE), where the bond to the heavier isotope breaks more slowly. This can alter the relative intensities of fragment ions in the mass spectrum. If a rate-determining step in a fragmentation pathway involves the cleavage of a C-H bond from the methyl group, the corresponding fragmentation will be less favorable in this compound. This would lead to a decrease in the intensity of the resulting fragment ion and a potential increase in the intensity of the molecular ion or other competing fragmentation pathways.

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful adjuncts to experimental studies, providing deep insights into the molecular structure, dynamics, and energetic properties of isotopically labeled compounds such as this compound. These theoretical approaches allow for the elucidation of phenomena at an atomic level of detail that can be challenging to probe experimentally.

Quantum Mechanical Calculations of Deuterium Isotope Effects

Quantum mechanical (QM) calculations are essential for understanding the nuanced impact of isotopic substitution on molecular properties. The replacement of protium (B1232500) with deuterium at the C6 position in sorbic acid introduces subtle changes in mass and zero-point vibrational energy, leading to observable deuterium isotope effects.

These effects are predictable using various QM methods, including Density Functional Theory (DFT) and ab initio calculations. DFT, in particular, offers a favorable balance of computational cost and accuracy for predicting the vibrational spectra of molecules like sorbic acid and its deuterated analogues. The choice of functional and basis set is critical for achieving results that correlate well with experimental data.

A primary consequence of deuteration in this compound is the alteration of vibrational frequencies involving the methyl group. The heavier mass of deuterium atoms results in lower frequencies for C-D stretching, bending, and rocking modes compared to the corresponding C-H modes in unlabeled sorbic acid. These calculated frequency shifts are invaluable for the precise assignment of peaks in infrared (IR) and Raman spectra.

Table 1: Representative Calculated Vibrational Frequencies for Sorbic Acid and this compound

Vibrational ModeApproximate Frequency in Sorbic Acid (cm⁻¹)Approximate Frequency in this compound (cm⁻¹)
Methyl C-H Symmetric Stretch2870N/A
Methyl C-D Symmetric StretchN/A2100
Methyl C-H Asymmetric Stretch2960N/A
Methyl C-D Asymmetric StretchN/A2225
Methyl Umbrella Bend13801055

Note: The values presented are illustrative and can vary based on the computational method and the phase (gas or solution) being modeled.

Beyond vibrational analysis, QM calculations can also predict kinetic isotope effects (KIEs). For this compound, secondary KIEs are anticipated in reactions where the C-D bonds are not cleaved. These effects arise from changes in the vibrational frequencies of the ground state and transition state upon deuteration, which can influence reaction rates.

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment. By simulating the motions of atoms over time, MD can reveal detailed information about solute-solvent interactions, conformational flexibility, and aggregation behavior.

In the context of this compound, MD simulations can be employed to study its behavior in various solvents. The simulations can quantify how the deuterated methyl group influences the local solvent structure and the thermodynamics of solvation. For instance, the radial distribution functions (RDFs) derived from MD trajectories can illustrate the specific geometric arrangements of solvent molecules around the solute.

Furthermore, MD is a valuable tool for investigating the intermolecular interactions that govern the self-assembly of sorbic acid molecules. These simulations can shed light on how deuteration at the C6 position might affect the stability and structure of sorbic acid aggregates or its interactions with other molecules, such as lipids in a cell membrane.

Prediction of Spectroscopic Parameters and Reaction Intermediates

A significant application of computational chemistry is the a priori prediction of spectroscopic parameters. For this compound, theoretical calculations can generate spectra that serve as a guide for experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can accurately predict NMR chemical shifts. The deuteration at C6 in this compound leads to the disappearance of the corresponding ¹H NMR signal and induces small but predictable isotope shifts in the ¹³C NMR spectrum of neighboring carbons.

Vibrational Spectroscopy: As previously mentioned, theoretical calculations can produce entire IR and Raman spectra. These computed spectra are instrumental in assigning complex vibrational features and understanding the coupling between different vibrational modes.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption bands in UV-visible spectroscopy. This allows for an understanding of how isotopic substitution might subtly perturb the electronic structure of the conjugated system.

Computational modeling is also indispensable for the study of transient species, such as reaction intermediates. In processes like oxidation or photodegradation, sorbic acid can form highly reactive radical or ionic intermediates. QM calculations can determine the geometries, energies, and spectroscopic properties of these fleeting species, which are often difficult to characterize experimentally. This predictive power is crucial for elucidating complex reaction mechanisms.

Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniquePredicted ParameterRelevance to this compound
¹³C NMRIsotope ShiftAn upfield shift for C6 and smaller effects on adjacent carbons.
IR/RamanVibrational FrequenciesAppearance of C-D modes and shifts in other modes due to coupling.
UV-VisElectronic TransitionsMinor shifts in absorption maxima, reflecting subtle electronic perturbations.

The integration of these computational methodologies provides a robust framework for a comprehensive understanding of the chemical and physical properties of this compound.

Future Directions and Emerging Research Frontiers for Sorbic Acid 6,6,6 D3

Development of Novel Synthetic Routes for Deuterium (B1214612) Labeling

The synthesis of specifically deuterated molecules like sorbic acid 6,6,6-d3 presents a significant chemical challenge, often requiring multi-step procedures and expensive starting materials. ntu.edu.sg However, recent advances in catalysis are paving the way for more efficient and selective deuterium incorporation into alkenoic acids.

One promising approach involves N-heterocyclic carbene (NHC) catalysis . Researchers have demonstrated that NHC catalysts can facilitate the direct deuteration of enals at both the α and γ positions using deuterium oxide (D₂O) as the deuterium source. ntu.edu.sgacs.org This method is performed under mild conditions and can produce α,γ-deuterated 2-alkenoic acids with high levels of deuterium incorporation. ntu.edu.sgacs.orgresearchgate.net Adapting this methodology to substrates like crotonaldehyde, a key precursor in commercial sorbic acid production, could provide a more direct and scalable route to specifically labeled sorbic acid derivatives. wikipedia.orgatamanchemicals.com

Another avenue of exploration is biocatalysis . Enzymes, with their inherent stereoselectivity, offer a powerful tool for isotopic labeling. For instance, evolved α-oxo-amine synthases have been used to produce a range of α-deuterated amino acids stereoselectively using D₂O. nih.gov The discovery or engineering of enzymes that can act on sorbic acid precursors could enable highly specific and environmentally friendly deuteration processes.

Furthermore, methods involving hydrogen isotope exchange (H/D exchange) on pre-formed molecules are continually being refined. The use of reagents like deuterated trifluoromethanesulfonic acid has proven effective for the deuteration of certain aromatic systems and could be explored for its applicability to the sorbic acid scaffold under specific conditions. arkat-usa.org Additionally, practical protocols for synthesizing α-deuterated carboxylic acids from corresponding malonic acids in D₂O without organic solvents offer a green and efficient alternative that could be adapted for precursors to unsaturated systems. nih.gov

A summary of emerging synthetic strategies is presented below:

Synthetic StrategyDescriptionPotential Advantages
N-Heterocyclic Carbene (NHC) Catalysis Utilizes NHC catalysts to activate C-H bonds for deuteration with D₂O. ntu.edu.sgMild reaction conditions, high deuterium incorporation, potential for scalability.
Biocatalysis Employs enzymes to catalyze stereoselective deuterium incorporation. nih.govHigh selectivity, environmentally friendly, operates under mild conditions.
Hydrogen Isotope Exchange (H/D) Direct exchange of hydrogen for deuterium on a substrate using a deuterium source. arkat-usa.orgacs.orgCan be applied late-stage in a synthesis.
Malonic Acid Decarboxylation in D₂O Synthesis from malonic acid derivatives with deuteration and decarboxylation steps in D₂O. nih.govEnvironmentally friendly, no organic solvents required, high yields.

These developing synthetic methodologies are crucial for making this compound and other deuterated alkenoic acids more accessible for widespread research.

Integration with Multi-Omics Approaches in Chemical Biology Research

Multi-omics, the integrated analysis of diverse biological data sets such as genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular processes. nih.govpremierscience.comresearchgate.net Isotopically labeled compounds are invaluable tools in these studies, acting as tracers to follow metabolic pathways and quantify changes in molecular pools. This compound is poised to become a significant research tool in this domain.

In metabolomics , deuterated standards are essential for accurate quantification using mass spectrometry. acs.org The chromatographic deuterium effect (CDE), where deuterated compounds may elute at different times than their non-deuterated counterparts, is a known challenge that requires careful methodological consideration. acs.org By serving as an internal standard, this compound can enable precise tracking of sorbic acid uptake and metabolism by cells or organisms. This is particularly relevant given that non-deuterated sorbic acid has been shown to deregulate hepatic fatty acid metabolism by affecting pathways like de novo lipogenesis, fatty acid internalization, and β-oxidation. jfda-online.com Using the deuterated form would allow researchers to trace the fate of the sorbic acid molecule through these pathways with high specificity.

In proteomics and transcriptomics , the introduction of a labeled compound can help identify the proteins and genes that respond to its presence. For example, studies on Bacillus subtilis have used transcriptome analysis to investigate the cellular response to sorbic acid stress. nih.gov By using this compound, researchers could perform more nuanced experiments, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) in conjunction with the treatment, to quantify changes in protein expression that are a direct result of the compound's presence and metabolism. This could help elucidate the specific enzymes involved in its detoxification or metabolic activation.

The integration of these approaches could answer key questions, such as:

What are the precise metabolic fates of sorbic acid in different cell types?

Which specific enzymes are responsible for its degradation?

How does the cell's genetic and proteomic landscape change in response to sorbic acid exposure?

The use of this compound in these integrated research frameworks promises to yield a much deeper understanding of its biological interactions.

Exploration of Environmental Fate and Degradation Pathways

Understanding the environmental persistence and degradation of chemical compounds is critical for assessing their ecological impact. While sorbic acid is a naturally occurring compound, its widespread use as a preservative means its fate in various environmental compartments is of interest. wikipedia.org The deuteration in this compound provides a unique tracer to study these processes with high sensitivity.

The primary degradation pathways for sorbic acid include microbial detoxification and chemical degradation. Certain molds and yeasts are known to detoxify sorbates through decarboxylation to produce trans-1,3-pentadiene or via reduction reactions. wikipedia.org The degradation of sorbic acid can also occur in aqueous solutions, a process that can be accelerated by factors like pH and the presence of other chemicals such as sulfur dioxide. igem.org

The kinetic isotope effect (KIE) is a key principle in this context. beilstein-journals.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond will occur at a slower rate for the deuterated compound. musechem.com By comparing the degradation rates of this compound with its non-deuterated counterpart, researchers can:

Determine if the cleavage of the methyl group's C-H bonds is a rate-limiting step in its microbial or chemical degradation.

Elucidate the specific mechanisms of degradation. For example, a significant KIE would strongly suggest that the methyl group is directly involved in the initial stages of the degradation pathway.

Studies on the environmental fate of other organic pollutants have shown that factors like photolysis and reaction with hydroxyl radicals are important. acs.org Using this compound would allow for precise tracking of its partitioning between water, soil, and air, and help identify its transformation products in complex environmental matrices. The use of deuterium isotopomers is an established tool in environmental research to trace the origin and fate of compounds. diva-portal.org

Challenges and Opportunities in the Broader Application of Deuterated Alkenoic Acids

The application of deuterated compounds, particularly in medicinal chemistry and pharmacology, is a field rich with both opportunities and challenges. capes.gov.br Deuterated alkenoic acids, including this compound, are part of this expanding landscape.

Opportunities: The primary opportunity lies in the kinetic isotope effect (KIE) . Replacing hydrogen with deuterium at a site of metabolic transformation can slow down the rate of metabolism. musechem.comisotope.com This can lead to several potential advantages for therapeutic agents:

Improved Metabolic Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.

Increased Half-Life: A longer-lasting effect can lead to a reduced dosing frequency for patients. isotope.com

Enhanced Bioavailability: Reducing first-pass metabolism can increase the amount of active drug that reaches systemic circulation. isotope.com

Given that sorbic acid itself has biological effects, its deuterated version could be investigated for modulated or enhanced activities, leveraging the KIE to fine-tune its pharmacokinetic properties.

Challenges: Despite the potential, significant challenges exist.

Synthetic Complexity: The synthesis of specifically deuterated compounds remains a major hurdle, often being costly and complex. musechem.comsine2020.eu

Metabolic Switching: Blocking one metabolic pathway through deuteration can sometimes cause the molecule to be metabolized through alternative, sometimes less predictable, pathways. This "metabolic shunting" can lead to unexpected outcomes. musechem.com

Unpredictable Effects: The translation from a deuterated concept to a successful application is not always straightforward. Deuteration might not always confer a pharmacokinetic advantage. capes.gov.brnih.gov

Analytical Issues: The "chromatographic deuterium effect" can complicate analytical methods, requiring careful optimization of techniques like liquid chromatography-mass spectrometry (LC-MS). acs.org

The table below summarizes the key aspects:

AspectOpportunitiesChallenges
Metabolism Slower metabolism due to KIE, potentially leading to improved safety and efficacy. isotope.comRisk of metabolic switching to alternative, unpredictable pathways. musechem.com
Pharmacokinetics Increased drug half-life and bioavailability. isotope.comEffects are not always predictable and may not provide a benefit. capes.gov.br
Synthesis Advances in catalytic deuteration are making syntheses more feasible. ntu.edu.sgCan be complex, costly, and difficult to achieve high isotopic purity. musechem.com
Analysis Can serve as excellent internal standards for quantitative mass spectrometry. acs.orgChromatographic properties can differ from non-deuterated analogues, complicating analysis. acs.org

Overcoming these challenges will be key to unlocking the full potential of deuterated alkenoic acids in various applications.

Potential as a Research Tool in Materials Science and Polymer Chemistry

Deuterated molecules are exceptionally valuable in materials science, particularly in the study of polymers. resolvemass.ca The significant difference in the neutron scattering length between hydrogen and deuterium allows for contrast variation in neutron scattering experiments, a technique that provides detailed insights into polymer structure and dynamics that are often inaccessible by other methods. researchgate.netazimuth-corp.com

Sorbic acid, as an unsaturated carboxylic acid, can act as a monomer or a modifier in polymerization reactions. researchgate.netgoogle.com Therefore, this compound presents exciting possibilities as a deuterated building block for advanced materials.

Key Applications:

Neutron Scattering Studies: By selectively incorporating this compound into a polymer network, researchers can use Small-Angle Neutron Scattering (SANS) to "highlight" specific parts of the polymer structure. This could be used to study:

The distribution and conformation of the sorbic acid units within a polymer matrix.

The structure of block copolymers where one block is deuterated.

The dynamics of polymer chains and the diffusion of small molecules through the polymer. sine2020.eueuropa.eu

Developing Novel Polymers: Sorbic acid has been used to create bio-based polymer networks. google.com A recent study demonstrated the synthesis of a sorbic acid–tung oil–sulfur terpolymer via inverse vulcanization, which showed promise as a toughness modifier for polylactide. researchgate.net Using this compound in such syntheses would create specifically labeled polymers, enabling detailed structural analysis of these novel materials.

Studying Degradation and Stability: The KIE associated with the C-D bonds can be exploited to study the degradation mechanisms of polymers. By comparing the thermal or oxidative stability of polymers made with deuterated versus non-deuterated sorbic acid, researchers could determine the role of the methyl group in the degradation process. This is analogous to how deuteration has been used to improve the lifetime of organic light-emitting diodes (OLEDs). acs.org

The synthesis of deuterated polymers often requires the deuteration of the monomer first, as direct H/D exchange on the final polymer is difficult. sine2020.eueuropa.eu The development of efficient synthetic routes to this compound is therefore a critical enabling step for its application in this field.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and purifying Sorbic Acid 6,6,6-d3 for isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves deuteration of sorbic acid using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions to ensure high isotopic purity (>98%). Post-synthesis, purification via recrystallization or chromatography (e.g., HPLC) is essential to remove non-deuterated impurities. Analytical validation using NMR or mass spectrometry is required to confirm isotopic enrichment and structural integrity .

Q. How can researchers validate the detection of this compound in complex matrices like biological samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for deuterium-specific fragments. Calibrate with internal standards (e.g., ¹³C-labeled analogs) to account for matrix effects. Limit of detection (LOD) and quantification (LOQ) should be established using spiked recovery experiments across relevant concentration ranges (e.g., 0.1–10 ppm) .

Q. What are the foundational toxicological thresholds for Sorbic Acid in long-term studies, and how do they inform safety assessments?

  • Methodological Answer : Chronic toxicity studies in rodents establish a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight/day. Apply uncertainty factors (e.g., 100-fold) to derive acceptable daily intake (ADI) values. For deuterated analogs, assume similar toxicity profiles unless deuteration alters metabolic pathways, necessitating targeted in vitro assays (e.g., cytochrome P450 interactions) .

Advanced Research Questions

Q. How does the pH-dependent antimicrobial mechanism of this compound differ from non-deuterated forms in microbial inhibition assays?

  • Methodological Answer : Design experiments comparing protonated (undissociated) and deuterated forms across pH gradients (e.g., pH 3.0–7.0). Use fluorescence microscopy with pH-sensitive dyes to track cellular uptake. Note that deuterated analogs may exhibit altered membrane permeability due to isotopic effects on hydrogen bonding, requiring validation via membrane fluidity assays (e.g., Laurdan GP) .

Q. How can researchers reconcile contradictory data on Sorbic Acid’s efficacy at neutral pH?

  • Methodological Answer : Contradictions arise from differing experimental models (e.g., Gram-negative vs. Gram-positive bacteria). Use standardized OECD protocols for minimum inhibitory concentration (MIC) assays. For studies reporting activity at pH >6.5, evaluate dissociated sorbate’s role in membrane disruption via atomic force microscopy (AFM) or zeta potential measurements .

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in Sorbic Acid quantification?

  • Methodological Answer : Apply Cochran and Grubbs tests to identify outliers in collaborative trials. Calculate precision metrics (repeatability [r] and reproducibility [R]) using ISO 5725 guidelines. For deuterated analogs, validate method robustness via Z-score analysis against reference laboratories (Table 1) .

Key Methodological Insights

  • Experimental Design : For isotopic tracing studies, optimize deuteration efficiency using kinetic isotope effect (KIE) calculations to minimize metabolic interference .
  • Data Contradictions : Address pH-dependent activity discrepancies by standardizing microbial strains and growth media (e.g., M9 minimal vs. nutrient-rich broth) .
  • Regulatory Alignment : Align toxicological assessments with EFSA’s temporary ADI of 3 mg/kg/day for risk extrapolation in deuterated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.